Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-8(6-13)5-12(9)4-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWYBOOALKYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a pyridine derivative with an imidazole precursor, followed by formylation and esterification reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction and gene expression . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazo[1,2-a]pyridine scaffold allows extensive derivatization at positions 2, 6, and 6. Key structural analogs of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate include:
Table 1: Structural Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Physicochemical Properties
The substituents significantly impact melting points, yields, and spectral characteristics:
Table 2: Physical and Spectral Data of Analogs
Key Observations:
- Formyl vs. Phenyl at Position 2 : The formyl group in the target compound likely reduces melting points compared to bulky tert-butyl derivatives (e.g., 286.5–287.9°C for 10u ) due to weaker intermolecular forces.
- Halogen Substitution : Bromo and fluoro substituents (e.g., in ) enhance molecular weight and enable further functionalization via cross-coupling reactions.
Biological Activity
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,2-a]pyridine structure, which includes a formyl group and a carboxylate ester. Its molecular formula is with a molecular weight of 204.18 g/mol. The compound's unique structural features contribute to its reactivity and solubility in various solvents, enhancing its potential for diverse applications in medicinal chemistry and material science.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors by binding to their active sites or altering signaling pathways. For instance, it has been suggested that this compound could inhibit certain enzymes involved in cancer progression or microbial infections .
Anticancer Activity
Preliminary studies indicate that this compound exhibits notable anticancer properties . Research has shown that it can induce apoptosis in various cancer cell lines. A cytotoxicity assay conducted on HeLa cells revealed half-maximal inhibitory concentration (IC50) values indicating significant cytotoxic effects at low concentrations . The following table summarizes the cytotoxicity data:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | <150 | Apoptosis induction |
| Control Compound A | HeLa | >500 | No significant effect |
| Control Compound B | HeLa | 200-300 | Moderate cytotoxicity |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that the compound may inhibit the growth of bacteria and fungi through mechanisms that involve disrupting cellular processes or inhibiting essential enzymes . Further exploration into its antimicrobial efficacy is ongoing.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Anticancer Effects : A study published in Frontiers in Chemistry investigated the effects of various derivatives of imidazo[1,2-a]pyridines on HeLa cells. This compound was among the most effective compounds tested, showing a significant reduction in cell viability at concentrations as low as 100 μM .
- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. Results indicated that it inhibited growth effectively at specific concentrations, suggesting potential therapeutic applications for treating infections .
Future Directions
The promising biological activities of this compound warrant further investigation into its mechanisms of action and therapeutic potential. Future research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess potential clinical applications.
- Structure-Activity Relationship (SAR) Analysis : Identifying modifications to enhance potency and selectivity against specific diseases.
Q & A
Q. Critical Parameters :
- Temperature control (room temperature to 80°C).
- Stoichiometry of I₂ and TBHP (e.g., 1:2 molar ratio).
- Solvent choice (e.g., DCE or acetonitrile).
How can NMR spectroscopy resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?
Basic
¹H and ¹³C NMR are pivotal for confirming regiochemistry and functional group positions. For example:
- ¹H NMR (400 MHz, CDCl₃) :
- δ 8.81 (dd, J = 1.7, 1.0 Hz): Formyl proton (C2-position).
- δ 7.83 (s, 1H): Imidazo[1,2-a]pyridine H3 proton.
- δ 3.88 (s, 3H): Methyl ester group .
- ¹³C NMR :
- δ 164.27 (ester carbonyl), 146.53 (C2-formyl carbon).
Methodological Tip : Compare experimental shifts with computed or literature data (e.g., and ) to validate assignments.
What advanced strategies address low yields in imidazo[1,2-a]pyridine synthesis?
Advanced
Yield optimization involves:
- Catalyst screening : Transition metals (e.g., Cu, Fe) or organocatalysts to enhance cyclization efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
- Substituent effects : Electron-withdrawing groups (e.g., formyl) can direct regioselectivity .
Case Study : The 55% yield in could be improved by replacing I₂ with Pd(OAc)₂, which enhances oxidative coupling efficiency in similar systems .
How does the formyl group at C2 influence reactivity for further derivatization?
Advanced
The C2-formyl group enables versatile transformations:
- Nucleophilic additions : Condensation with amines or hydrazines to form Schiff bases.
- Reduction : Conversion to hydroxymethyl or methyl groups using NaBH₄ or LiAlH₄.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., ’s bromo derivatives).
Regioselectivity Challenge : Competing reactivity at C3 (imidazole nitrogen) may require protecting groups (e.g., Boc) to direct functionalization .
What pharmacological applications are explored for imidazo[1,2-a]pyridine derivatives?
Basic
These derivatives are intermediates for:
- Kinase inhibitors : Cyclin-dependent kinase (CDK) modulators .
- Antiviral agents : Targeting RNA viruses via helicase inhibition .
- Neuroactive compounds : GABA receptor modulation (e.g., zolpidem analogs) .
Structure-Activity Relationship (SAR) : Substituents at C2 (formyl) and C6 (ester) enhance binding affinity to biological targets .
What analytical challenges arise in characterizing imidazo[1,2-a]pyridine derivatives?
Q. Advanced
- Isomeric mixtures : Regioisomers (e.g., C3 vs. C8 substitution) require HPLC or chiral chromatography.
- Mass spectrometry pitfalls : Fragmentation patterns may obscure molecular ion peaks. HRMS (e.g., ESI-QTOF) is essential for accurate mass confirmation .
- X-ray crystallography : Used to resolve absolute configuration, as in ’s ethyl 8-amino-6-bromo derivative.
Example : reports HRMS m/z 253.0976 ([M+H]⁺), aligning with theoretical 253.0978, confirming molecular formula C₁₅H₁₂N₂O₂ .
How can computational methods predict reactivity in imidazo[1,2-a]pyridine systems?
Q. Advanced
- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices.
- Molecular docking : Screen derivatives against target proteins (e.g., CDK2) to prioritize synthesis .
- Reaction pathway modeling : Simulate intermediates in I₂/TBHP-promoted cyclization to optimize conditions .
Case Study : highlights fluorescence probes targeting benzodiazepine receptors, validated via docking and in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
